

Application Notes and Protocols for Stimulating T-cells with HA (518-526)

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Compound of Interest

Compound Name: *Influenza HA (518-526)*

Cat. No.: *B12422881*

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively stimulate and analyze T-cells specific for the influenza hemagglutinin (HA) epitope 518-526. The HA (518-526) peptide, with the sequence IYSTVASSL, is a well-characterized, immunodominant H-2Kd-restricted epitope in BALB/c mice, making it a valuable tool for studying CD8+ T-cell responses to influenza virus infection and vaccination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation

The following tables summarize key quantitative data extracted from various studies for easy comparison and experimental design.

Table 1: In Vitro T-cell Stimulation Parameters

Parameter	Value	Cell Type	Assay	Source
Peptide Concentration	1 μ M	Purified TCR-Tg T-cells and splenocytes	Proliferation	[1]
	0.5 μ g/mL	Intracellular Cytokine Staining (ICS)	[9]	
	10 μ M	Draining lymph node cells	Proliferation & ICS	[3]
	1 μ g/mL (final)	Peripheral Blood Mononuclear Cells (PBMCs)	ICS	[10]
	2 μ g/mL	Clone 4 CD8 T-cells	ICS	[4]
	1 μ g/mL	Splenocytes	ICS	[5][7]
Incubation Time	24 to 72 hours	Purified TCR-Tg T-cells and splenocytes	Proliferation	[1]
	5 hours	Splenocytes	ICS	[1]
	4 hours	Lympholyte™-enriched cells	ICS	[9]
	6 hours	Draining lymph node cells	ICS	[3]
	5 - 6 hours	PBMCs	ICS	[10]
	Overnight	Splenocytes	ICS	[5]
	Cell Density	1 x 10 ⁵ TCR-Tg cells with 5 x 10 ⁵ splenocytes	Purified TCR-Tg T-cells and splenocytes	Proliferation

2 x 10 ⁶ cells/well (96-well plate)	Lympholyte™- enriched cells	ICS	[9]
2 x 10 ⁵ cells/well (96-well plate)	Draining lymph node cells	Proliferation & ICS	[3]
1 x 10 ⁷ PBMCs in 1 mL	PBMCs	ICS	[10]

Table 2: In Vivo Experimental Parameters

Parameter	Value	Animal Model	Application	Source
Immunization Peptide Dose	10 µg HA (518- 526) peptide with poly(I:C) in IFA	B10.D2 RIP- Tag2-HA mice	Adoptive transfer studies	[5]
50 µg ChgA 36- 44 peptide in CFA	NOD mice	In vivo cytotoxicity assay	[3]	
Adoptive Transfer Cell Number	5 x 10 ³ Clone-4 cells	BALB/c mice	Influenza infection model	[1]
2-4 x 10 ⁶ Clone- 4 TCR-Tg splenocytes	BALB/c mice	Influenza infection model	[1]	
0.3 x 10 ⁶ or 1 x 10 ⁵ purified lymphocytes	B10.D2 RIP- Tag2-HA mice	Adoptive transfer studies	[5]	
2 x 10 ⁶ T-cells from HA-specific TCR transgenic mice	BALB/c mice	CTL generation studies	[11]	

Experimental Protocols

Protocol 1: In Vitro T-cell Proliferation Assay using CFSE

This protocol details the steps to assess T-cell proliferation in response to HA (518-526) stimulation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.

Materials:

- HA (518-526) peptide (IYSTVASSL)
- Single-cell suspension of splenocytes or purified T-cells
- RPMI-1640 medium with 10% FBS, L-glutamine, β -mercaptoethanol, and antibiotics
- CFSE (5 mM stock in DMSO)
- Phosphate Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes or purified T-cells from BALB/c mice or Clone-4 TCR transgenic mice.
- CFSE Labeling:
 - Wash cells with PBS.
 - Resuspend cells at a concentration of $1-10 \times 10^6$ cells/mL in PBS.
 - Add CFSE to a final concentration of 5 μ M.
 - Incubate for 10 minutes at 37°C.

- Quench the staining by adding 5 volumes of ice-cold RPMI with 10% FBS and incubate on ice for 5 minutes.
- Wash the cells three times with complete RPMI medium.
- Cell Culture and Stimulation:
 - Resuspend CFSE-labeled cells in complete RPMI medium.
 - Plate 2×10^5 cells per well in a 96-well U-bottom plate.
 - Add HA (518-526) peptide to a final concentration of 1 μ M.[1] Include a no-peptide control.
 - If using purified T-cells, add antigen-presenting cells (APCs) such as irradiated splenocytes at a 1:5 ratio (T-cell:APC).[1]
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[1]
- Flow Cytometry Analysis:
 - Harvest the cells from the plate.
 - Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, Thy1.1 for transgenic cells).
 - Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events.
 - Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram. Proliferation is indicated by the sequential halving of CFSE intensity.

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN- γ

This protocol describes the detection of intracellular IFN- γ in T-cells following a short-term stimulation with the HA (518-526) peptide.

Materials:

- HA (518-526) peptide (IYSTVASSL)

- Single-cell suspension of splenocytes or PBMCs
- Complete RPMI medium
- Protein transport inhibitor (e.g., Brefeldin A or GolgiPlug)
- Fixable viability dye
- Fluorescently labeled antibodies for surface markers (e.g., CD8)
- Fixation/Permeabilization buffer
- Permeabilization/Wash buffer
- Fluorescently labeled antibody for IFN- γ
- Flow cytometer

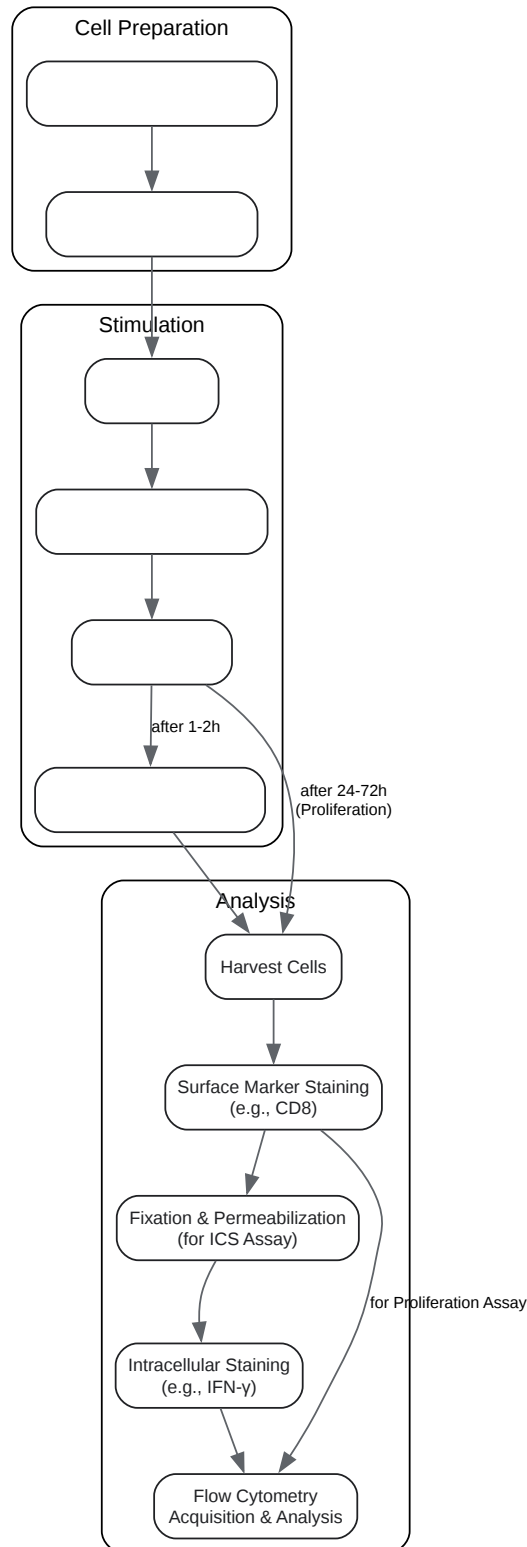
Procedure:

- Cell Stimulation:
 - Prepare a single-cell suspension of splenocytes or PBMCs.
 - Resuspend cells at $1-2 \times 10^6$ cells/mL in complete RPMI medium.
 - Add HA (518-526) peptide to a final concentration of 0.5-2 $\mu\text{g/mL}$.[\[4\]](#)[\[9\]](#) Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.
 - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
 - Add a protein transport inhibitor (e.g., Brefeldin A at 5 $\mu\text{g/mL}$) to each well.[\[4\]](#)
 - Incubate for an additional 4-5 hours.[\[1\]](#)[\[9\]](#)
- Staining:
 - Harvest the cells and wash with PBS.

- Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
- Wash the cells and then stain for surface markers (e.g., anti-CD8) for 20-30 minutes on ice.
- Wash the cells again.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.[\[1\]](#)[\[12\]](#)
- Wash the cells with permeabilization/wash buffer.
- Stain for intracellular IFN- γ with a fluorescently labeled anti-IFN- γ antibody for 30 minutes at room temperature or 4°C.
- Wash the cells twice with permeabilization/wash buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data by first gating on live, single cells, then on the CD8+ T-cell population, and finally quantifying the percentage of IFN- γ positive cells.

Mandatory Visualization

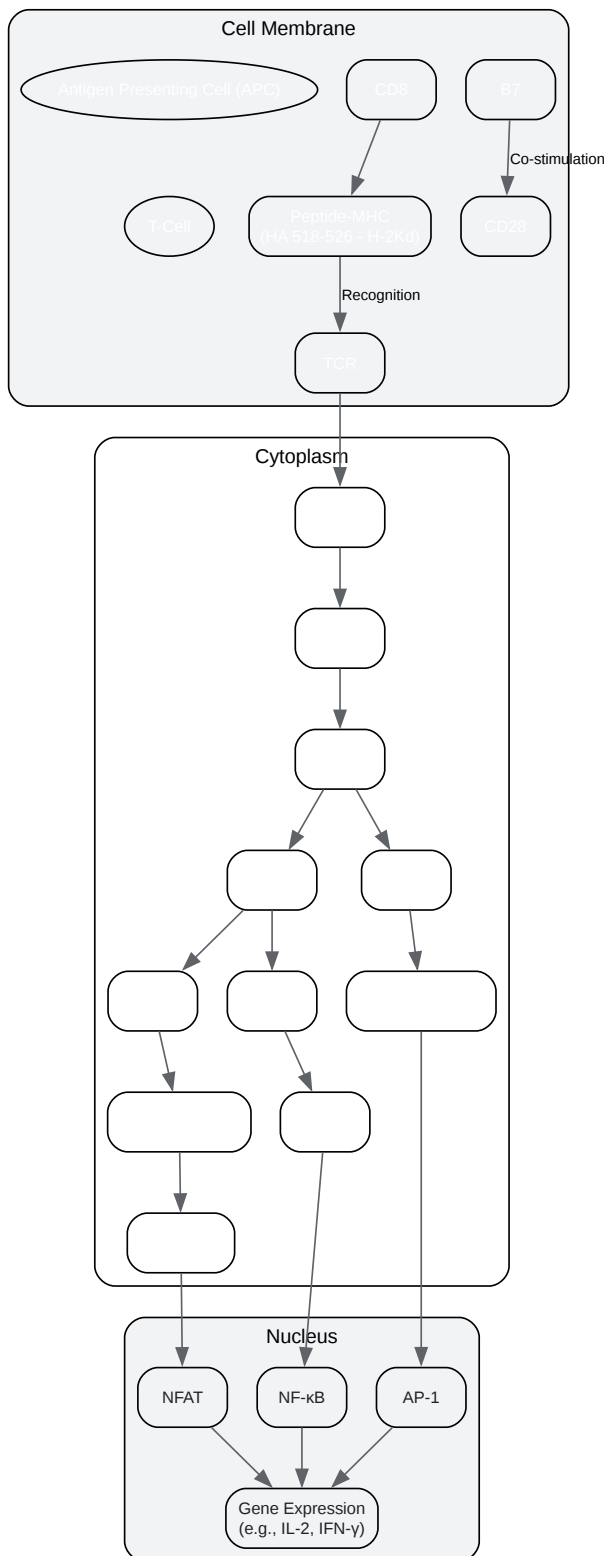
Experimental Workflow for In Vitro T-cell Stimulation with HA (518-526)



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Caption: Workflow for T-cell stimulation with HA (518-526).

General T-cell Receptor (TCR) Signaling Pathway



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Caption: TCR signaling upon HA (518-526) peptide recognition.

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- To cite this document: BenchChem. [Application Notes and Protocols for Stimulating T-cells with HA (518-526)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422881/docs#application-notes-and-protocols-for-stimulating-t-cells-with-ha-518-526>]

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